N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is a synthetic chromene carboxamide derivative with a complex molecular architecture. Its core structure comprises a 4-oxo-4H-chromene scaffold, substituted at the 2-position with a carboxamide group. The nitrogen atom of the carboxamide is dual-substituted: one substituent is a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle), and the other is a 4-(propan-2-yl)benzyl moiety. This combination confers unique physicochemical properties, including enhanced solubility due to the sulfone group and lipophilicity from the branched alkyl chain .
Synthesis of this compound likely follows methodologies analogous to those reported for related chromene carboxamides. For instance, condensation reactions involving substituted acetophenones and formaldehyde, followed by thermal elimination of functional groups (e.g., methylsulfinyl), are preferred for higher yields and purity, as demonstrated in similar syntheses .
Properties
Molecular Formula |
C25H27NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-16(2)19-7-5-18(6-8-19)14-26(20-10-11-32(29,30)15-20)25(28)24-13-22(27)21-9-4-17(3)12-23(21)31-24/h4-9,12-13,16,20H,10-11,14-15H2,1-3H3 |
InChI Key |
PTQAEYNVHXESRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the chromene derivative with an appropriate amine, such as 4-(propan-2-yl)benzylamine, under dehydrating conditions.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This is typically done through a nucleophilic substitution reaction, where the thiophene derivative is oxidized to form the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene core can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxidotetrahydrothiophenyl moiety can lead to sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds within the chromene family exhibit notable antimicrobial properties. For instance, derivatives similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide have been screened for their antibacterial and antifungal activities. These compounds often show effective inhibition against various strains of bacteria and fungi, with inhibition zones ranging from 16 to 26 mm when compared to standard antimicrobial agents .
Anticancer Potential
Chromene derivatives are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest. For example, studies have shown that certain chromene derivatives can inhibit specific kinases involved in cancer progression .
Anti-inflammatory Properties
In silico docking studies suggest that compounds like this compound may act as inhibitors for enzymes such as lipoxygenase, which plays a crucial role in inflammatory responses . These findings indicate potential therapeutic applications in treating inflammatory diseases.
Material Science Applications
Beyond biological applications, this compound's unique structure makes it a candidate for use in material science. Its properties can be explored in the development of new materials with specific functionalities such as:
Photovoltaic Materials
The chromene structure can be utilized in organic photovoltaic cells due to its ability to absorb light and facilitate charge transfer. Research into similar compounds has shown promise in enhancing the efficiency of solar energy conversion .
Polymer Chemistry
The reactivity of the carboxamide group allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific chemical functionalities.
Case Studies
- Antimicrobial Screening : A study conducted at Al-Azhar University evaluated several chromene derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bactericidal effects comparable to standard antibiotics .
- Molecular Docking Analysis : In another study focusing on anti-inflammatory activity, molecular docking simulations were performed to predict interactions between chromene derivatives and target enzymes. The results highlighted promising candidates for further development as anti-inflammatory agents .
- Photovoltaic Applications : Research into organic photovoltaic materials has identified chromene derivatives as potential candidates due to their favorable electronic properties. Experimental results demonstrated improved efficiency in light absorption and charge mobility when incorporated into polymer blends .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chromene carboxamides are a diverse class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives
Key Observations:
Substituent Effects on Solubility : The sulfone group in the target compound improves aqueous solubility compared to analogs with methoxy or halogen substituents .
Lipophilicity : The 4-(propan-2-yl)benzyl group balances solubility with moderate membrane permeability, unlike DM-12’s highly lipophilic pyridine-derived substituent .
Bioactivity Potential: Halogenated analogs (e.g., ) may exhibit enhanced binding to hydrophobic enzyme pockets, whereas the target compound’s sulfone group could favor interactions with polar residues .
Structural Analysis and Computational Insights
Nuclear magnetic resonance (NMR) studies () reveal that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the sulfone group would likely perturb chemical shifts in these regions, distinguishing it from methoxy- or halogen-substituted analogs .
Computational modeling, such as density functional theory (DFT), could predict the sulfone’s electron-withdrawing effects and the benzyl group’s steric contributions, as seen in related studies () .
Implications for Drug Development
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a tetrahydrothiophene moiety and a chromene backbone. The presence of the 1,1-dioxide functional group enhances its reactivity and biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N2O4S |
| Molecular Weight | 401.47 g/mol |
| CAS Number | Not specified |
Research indicates that the compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. Notably, it has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in immune responses and inflammation .
Anticancer Activity
The compound's structural similarity to known pharmacophores allows it to interact effectively with biological targets, leading to anticancer effects . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. For instance, compounds structurally related to chromenes have been reported to exhibit GI(50) values in the low nanomolar range against tumor cells .
Case Studies
- Apoptosis Induction : A study identified that related chromene derivatives could induce nuclear fragmentation and PARP cleavage, arresting cells at the G2/M phase and promoting apoptosis . This suggests that this compound may share similar apoptosis-inducing properties.
- Kinase Inhibition : The compound has been shown to inhibit kinases implicated in inflammatory responses. This inhibition is crucial for developing anti-inflammatory therapies .
- Cytotoxicity Tests : In vitro cytotoxicity tests demonstrated that several derivatives of chromenes exhibit significant cytotoxic effects on human cancer cell lines, with some achieving over 60% inhibition at concentrations as low as 10 µM .
Summary of Findings
The biological activity of this compound can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
